Ysptspsy is classified as a phosphopeptide, specifically a heptapeptide that plays a crucial role in the phosphorylation state of the C-terminal domain of RNA polymerase II. It is derived from the repetitive sequence found in the C-terminal domain of RNA polymerase II, which is essential for mRNA synthesis and regulation. The peptide's structure allows it to interact with various proteins involved in transcriptional regulation, including serine/threonine phosphatases such as Scp1 .
The synthesis of Ysptspsy can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and chemoenzymatic approaches.
Solid-Phase Peptide Synthesis (SPPS):
Chemoenzymatic Synthesis:
The molecular structure of Ysptspsy reveals a sequence of seven amino acids: tyrosine (Y), serine (S), proline (P), threonine (T), serine (S), proline (P), and tyrosine (Y). The structural characteristics include:
Ysptspsy is involved in several critical chemical reactions primarily related to phosphorylation and dephosphorylation:
The mechanism of action of Ysptspsy primarily revolves around its role as a substrate for kinases and phosphatases:
Ysptspsy exhibits several notable physical and chemical properties:
Ysptspsy has several scientific applications:
RNA Polymerase II (Pol II) is the central enzyme responsible for transcribing protein-coding genes and numerous non-coding RNAs in eukaryotic cells. As a DNA-dependent RNA polymerase, it synthesizes mRNA precursors by catalyzing the stepwise addition of ribonucleoside triphosphates to the growing RNA chain, using a DNA template. The catalytic core of Pol II comprises 12 subunits, with POLR2A (RPB1) forming the largest subunit that houses the enzyme's active site. This site contains a Mg²⁺-coordinating DxDGD motif essential for phosphodiester bond formation and proofreading via 3′→5′ exonuclease activity [1] [4]. Pol II progresses through distinct transcriptional phases:
The CTD is absent from high-resolution structural models due to its intrinsic disorder, highlighting its dynamic role in transcription regulation [8].
Table 1: Core Subunits of RNA Polymerase II
Subunit | Gene | Function |
---|---|---|
RPB1 | POLR2A | Catalytic core; contains CTD |
RPB2 | POLR2B | Mg²⁺ coordination; RNA synthesis |
RPB3 | POLR2C | Structural stabilization |
The CTD of POLR2A is a structurally unique, intrinsically disordered domain composed of tandem repeats of the heptapeptide sequence YSPTSPS. This domain serves as a scaffold for recruiting transcription regulators, RNA processing factors, and chromatin modifiers. Key features include:
The CTD transitions from a compact conformation (unphosphorylated) to an extended state upon phosphorylation, increasing accessibility for protein interactions [8].
Table 2: Key CTD Modifications and Functional Impacts
Modification | Residue | Enzyme | Function |
---|---|---|---|
Phosphorylation | Ser5 | CDK7 | Promoter escape; capping |
Phosphorylation | Ser2 | CDK9 | Elongation; termination |
Glycosylation | Ser/Thr | OGT | Transcriptional pausing |
Isomerization | Proline | Pin1 | CTD conformational switch |
The CTD exhibits remarkable evolutionary plasticity in sequence composition and length:
Biophysical analyses confirm structural homogeny: SAXS and SEC show that CTDs from yeast, flies, and humans share similar Stokes radii relative to molecular weight, forming compact random coils. Phosphorylation extends this ensemble uniformly across species [8].
Table 3: Evolutionary Comparison of CTD Architectures
Organism | Repeats | Consensus Repeats | Key Divergent Features |
---|---|---|---|
S. cerevisiae | 26 | 26 (100%) | Homogeneous; minimal regulation |
D. melanogaster | 42 | 2 (4.8%) | High divergence; Ser7 variants |
H. sapiens | 52 | 21 (40.4%) | Bipartite: consensus N-terminal, degenerate C-terminal |
Compound Names Mentioned:
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